molecular formula C6H12O3 B7909140 3,3-Dimethoxybutanal

3,3-Dimethoxybutanal

Cat. No. B7909140
M. Wt: 132.16 g/mol
InChI Key: SXDCKSSXFPOLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxybutanal is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry : 3,3-Dimethoxybutanal has been utilized as a reagent in the synthesis of various compounds. For instance, it has been employed in the synthesis of lonchocarpin, jacareubin, evodionol methyl ether, and other chromens, demonstrating its versatility in organic synthesis processes (Bandaranayake, Crombie, & Whiting, 1971).

  • Chemoselective Reactions : Research shows that this compound can undergo chemoselective reactions with allylsilanes. This property is important for developing synthetic methodologies in organic chemistry, where selectivity is a crucial factor (Ojima & Kumagai, 1978).

  • Application in Stereochemistry : In a study focused on stereoselective addition of organocuprates to chiral oxazolidines, this compound's derivatives were used. Such applications are significant in the field of stereochemistry, impacting the synthesis of enantiomerically pure compounds (Berlan, Besace, Prat, & Pourcelot, 1984).

  • Interaction Studies : The non-bonded interactions of ethers like this compound have been studied to understand their conformational properties. This research is important for understanding the fundamental properties of such molecules (Law & Sasanuma, 1996).

  • Catalytic Applications : Research has also explored the use of this compound derivatives in catalysis, such as in the selective dimerization of phenylacetaldehyde. This expands its potential applications in the field of catalysis and organic reactions (Fontaine et al., 1995).

properties

IUPAC Name

3,3-dimethoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(8-2,9-3)4-5-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCKSSXFPOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.